molecular formula C14H20N2O3S3 B5188356 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}thiomorpholine

4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}thiomorpholine

Cat. No. B5188356
M. Wt: 360.5 g/mol
InChI Key: AUKHSQJKAJFSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}thiomorpholine, commonly known as PIPES, is a chemical compound that is widely used in scientific research. It is a sulfonic acid buffer that is used to maintain a stable pH range in biological and biochemical experiments. PIPES has a unique structure that enables it to be used in various applications, including protein purification, enzyme assays, and electrophysiology.

Mechanism of Action

PIPES acts as a buffering agent by accepting or donating protons to maintain a stable pH range. It has a pKa value of 7.5, which makes it an effective buffer in the physiological pH range of 6.1 to 8.1. PIPES is a zwitterionic compound, which means it has both positive and negative charges at different pH values. This property enables it to maintain a stable pH range in biological and biochemical experiments.
Biochemical and Physiological Effects:
PIPES has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PIPES as a buffer in laboratory experiments is its ability to maintain a stable pH range in the physiological pH range. It is also a non-toxic compound that does not interfere with the biological or biochemical reactions being studied. However, PIPES has some limitations, including its solubility in water, which is limited at high concentrations. It is also not suitable for experiments that require a pH range outside the physiological range.

Future Directions

For the use of PIPES in scientific research include the development of new derivatives, drug delivery systems, and biosensors.

Synthesis Methods

The synthesis of PIPES involves the reaction of 2-thiophene carboxylic acid with piperidine and thiomorpholine. The reaction is carried out in the presence of a catalyst such as triethylamine and a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The final product is obtained by purification through recrystallization or column chromatography.

Scientific Research Applications

PIPES is widely used in scientific research as a buffering agent due to its ability to maintain a stable pH range. It is commonly used in biological and biochemical experiments that involve the use of enzymes, proteins, and other biological macromolecules. PIPES is also used in electrophysiology experiments to maintain a stable pH range in the recording solution.

properties

IUPAC Name

(4-piperidin-1-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S3/c17-14(15-6-8-20-9-7-15)13-10-12(11-21-13)22(18,19)16-4-2-1-3-5-16/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKHSQJKAJFSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Piperidin-1-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone

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